2-methyl-N-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-pyridin-4-ylbenzamide is an organic compound that belongs to the class of benzamides It consists of a benzamide core with a pyridine ring attached to the nitrogen atom and a methyl group attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that 2-methyl-N-(pyridin-4-yl)benzamide might also target the same organism.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzamide derivatives, which typically bind to their targets and inhibit their function .
Biochemical Pathways
Based on the reported anti-tubercular activity of similar compounds , it can be inferred that 2-methyl-N-(pyridin-4-yl)benzamide might interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to its inhibition.
Result of Action
Based on the reported anti-tubercular activity of similar compounds , it can be inferred that 2-methyl-N-(pyridin-4-yl)benzamide might inhibit the growth of Mycobacterium tuberculosis.
Biochemical Analysis
Cellular Effects
It is also unclear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is also unclear whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is unclear whether it interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation .
Subcellular Localization
It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-pyridin-4-ylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Another method involves the use of bimetallic metal-organic frameworks as catalysts. For example, the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a Fe2Ni-BDC catalyst can produce this compound with high efficiency. This reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in an 82% yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide or pyridine derivatives.
Scientific Research Applications
2-methyl-N-pyridin-4-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but lacks the methyl group on the benzene ring.
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: Contains a phenoxy group instead of a methyl group.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains additional substituents on the pyridine ring
Uniqueness
2-methyl-N-pyridin-4-ylbenzamide is unique due to the presence of both a methyl group on the benzene ring and a pyridine ring attached to the nitrogen atom. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11/h2-9H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNZONAZPKLNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.